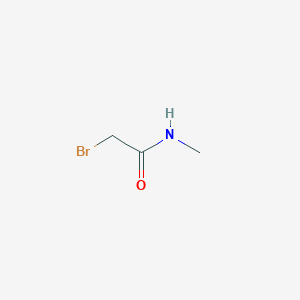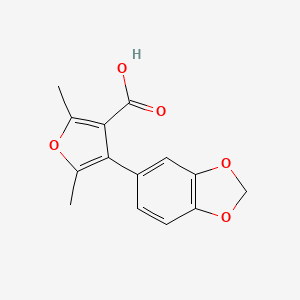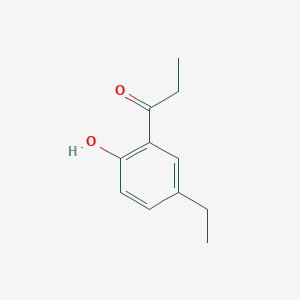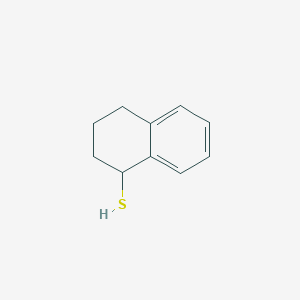
1,2,3,4-Tetrahydronaphthalene-1-thiol
Übersicht
Beschreibung
1,2,3,4-Tetrahydronaphthalene-1-thiol (1,2,3,4-THNT) is a novel and versatile sulfur-containing compound that has recently been gaining attention due to its potential applications in various fields of science. 1,2,3,4-THNT is a colorless, volatile liquid with a pungent odor and a boiling point of 162°C. It is a derivative of tetrahydronaphthalene, an organic compound that is widely used in the synthesis of other compounds. 1,2,3,4-THNT is a versatile compound due to its unique properties, such as its low toxicity, low volatility, and low molecular weight, which makes it suitable for a variety of applications.
Wissenschaftliche Forschungsanwendungen
Green Chemistry and Synthetic Applications
1,2,3,4-Tetrahydronaphthalene-1-thiol has been explored in the context of green chemistry. Research by Damera and Pagadala (2023) illustrates its use in constructing multi-functionalized benzenes through an environmentally benign mortar and pestle grinding technique. This method emphasizes the synthesis of bioactive molecules with good compatibility and involves computational studies for drug-like properties and therapeutic friendliness (Damera & Pagadala, 2023).
Self-Assembly and Nanoarchitecture
The self-assembly properties of 1,2,3,4-tetrahydronaphthalene molecules have been investigated. Silly, Ausset, and Sun (2017) discovered that this molecule forms a chiral close-packed herringbone structure and a chiral porous pinwheel nanoarchitecture on graphite surfaces. This study highlights its potential in creating complex and precise nanostructures (Silly, Ausset, & Sun, 2017).
Catalysis in Liquid-Phase Oxidation
Imamura et al. (1976) explored the role of 1,2,3,4-tetrahydronaphthalene in the oxidation process, particularly when oxidized in the presence of copper(II) acetate. Their findings contribute to understanding catalysis in organic chemistry and the mechanisms of liquid-phase oxidation (Imamura et al., 1976).
Applications in Fuel and Combustion Studies
Raza et al. (2020) conducted a study on the ignition delays of tetralin/air mixtures, highlighting its relevance in understanding fuel combustion and formulation of transportation fuel surrogates. This study provides insights into the chemical kinetics of tetralin under different conditions, contributing to the broader field of energy and combustion research (Raza et al., 2020).
Chiral Auxiliary in Asymmetric Reactions
Orsini et al. (2005) reported the synthesis of 1,2,3,4-tetrahydronaphthalene derivatives used as chiral auxiliaries in Reformatsky-type reactions. This application is significant in the field of asymmetric synthesis, a crucial aspect of organic chemistry and drug development (Orsini et al., 2005).
Photobromination and Photochemical Reactions
Zong et al. (2002) explored the photochemical reactions of tetrahydronaphthalene with N-bromosuccinimide, uncovering its potential in photobromination and other photochemical processes. Such studies are important for understanding light-induced chemical reactions (Zong et al., 2002).
Wirkmechanismus
Target of Action
This compound is a derivative of 1,2,3,4-Tetrahydronaphthalene, also known as Tetralin , which is a constituent of petroleum and coal tar . .
Mode of Action
As a derivative of Tetralin, it may share some of its properties
Biochemical Pathways
Tetralin, the parent compound, is used in coal liquefaction , suggesting it may interact with biochemical pathways related to energy production or hydrocarbon metabolism.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
1,2,3,4-Tetrahydronaphthalene-1-thiol plays a significant role in biochemical reactions due to its thiol group, which can form strong bonds with various biomolecules. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many substances. The thiol group can also form disulfide bonds with proteins, affecting their structure and function. Additionally, this compound can interact with other biomolecules such as glutathione, which is crucial for cellular redox balance .
Cellular Effects
This compound influences various cellular processes. It can affect cell signaling pathways by interacting with signaling proteins and enzymes. For example, it can modulate the activity of kinases and phosphatases, which are essential for signal transduction. This compound can also impact gene expression by affecting transcription factors and other regulatory proteins. Furthermore, this compound can alter cellular metabolism by interacting with metabolic enzymes and influencing metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. The thiol group can form covalent bonds with cysteine residues in proteins, leading to changes in protein structure and function. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and oxygen. Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell growth and viability. In vitro and in vivo studies have shown that prolonged exposure to this compound can affect cellular processes such as apoptosis and autophagy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as antioxidant properties. At high doses, it can be toxic and cause adverse effects, including liver and kidney damage. Studies have shown that there is a threshold dose above which the toxic effects of this compound become significant. It is essential to carefully control the dosage to avoid toxicity in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, which hydroxylates the compound, facilitating its further breakdown. This compound can also interact with cofactors such as NADPH, which are essential for its metabolism. The metabolic pathways of this compound can affect metabolic flux and the levels of metabolites in cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by various mechanisms. It can bind to plasma proteins, which facilitate its transport in the bloodstream. This compound can also interact with transporters and binding proteins that help in its uptake and distribution within cells. The localization and accumulation of this compound can affect its activity and function .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its subcellular localization can influence its activity and function. For example, in the mitochondria, this compound can affect mitochondrial function and energy production. Targeting signals and post-translational modifications can direct this compound to specific compartments or organelles, affecting its role in cellular processes .
Eigenschaften
IUPAC Name |
1,2,3,4-tetrahydronaphthalene-1-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12S/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10-11H,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLBYXJQNPUFQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50550262 | |
| Record name | 1,2,3,4-Tetrahydronaphthalene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50550262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103324-34-1 | |
| Record name | 1,2,3,4-Tetrahydronaphthalene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50550262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



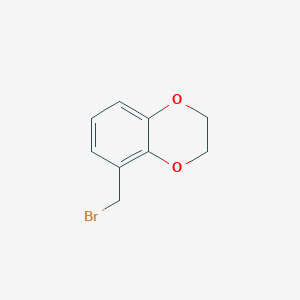
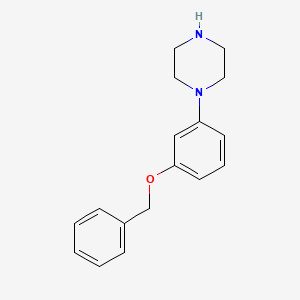
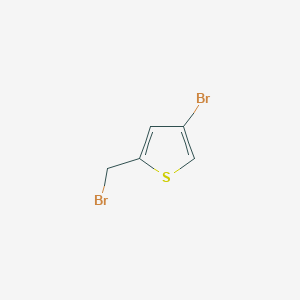

![2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one](/img/structure/B1283088.png)
![5'-Bromo-[2,2'-bithiophene]-5-carbonitrile](/img/structure/B1283090.png)

![5'-Bromo-5-methyl-[2,2']bipyridinyl](/img/structure/B1283094.png)
